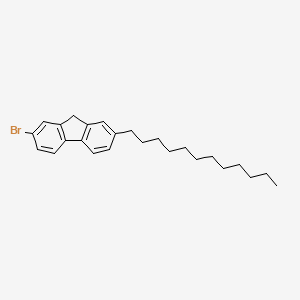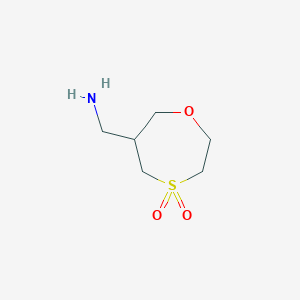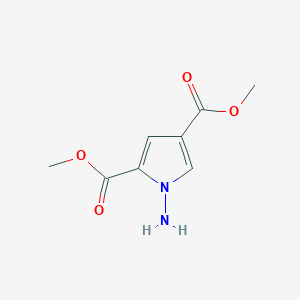![molecular formula C11H13N B15232752 2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-4'-amine](/img/structure/B15232752.png)
2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-4'-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-4’-amine is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to an indene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-4’-amine typically involves the cyclopropanation of an indene derivative followed by amination. One common method involves the reaction of indene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent amination can be achieved using various amine sources under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and high-throughput screening of catalysts to enhance yield and purity. The process may also include purification steps such as crystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-4’-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-4’-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Potential therapeutic applications in the treatment of diseases related to epigenetic modifications.
Industry: Utilized in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-4’-amine involves its interaction with specific molecular targets. For instance, as an LSD1 inhibitor, it binds to the active site of the enzyme, preventing the demethylation of histone proteins. This inhibition can lead to changes in gene expression and has potential therapeutic implications .
Comparación Con Compuestos Similares
Similar Compounds
- 2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-3-amine
- Spiro[cyclopropane-1,1’-indene]-2-amine
Uniqueness
2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-4’-amine is unique due to its specific substitution pattern and the presence of the amine group at the 4’ position. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C11H13N |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
spiro[2,3-dihydroindene-1,1'-cyclopropane]-4-amine |
InChI |
InChI=1S/C11H13N/c12-10-3-1-2-9-8(10)4-5-11(9)6-7-11/h1-3H,4-7,12H2 |
Clave InChI |
HUGAPPDYYDETDC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC2)C3=C1C(=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B15232671.png)
![Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine](/img/structure/B15232676.png)

![3-(3-Methoxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232688.png)
![2-[trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid](/img/structure/B15232702.png)


![{3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol](/img/structure/B15232722.png)


![Tert-butyl1-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B15232733.png)


![methyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B15232764.png)
